molecular formula C17H16N4O4 B2404066 5-(furan-2-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide CAS No. 2034319-95-2

5-(furan-2-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide

Cat. No.: B2404066
CAS No.: 2034319-95-2
M. Wt: 340.339
InChI Key: RTBIIRLFCXYPKB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining an isoxazole ring, a furan moiety, and a partially saturated cinnolinone core. The isoxazole-carboxamide group is linked to the 6-position of a 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin system, while the 5-position of the isoxazole is substituted with a furan-2-yl group. Its synthesis likely involves multicomponent heterocyclization or coupling reactions, analogous to methods used for structurally related compounds (e.g., pyrazoline or isoxazole-carboxamide derivatives) .

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-16(22)8-10-7-11(4-5-12(10)19-21)18-17(23)13-9-15(25-20-13)14-3-2-6-24-14/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBIIRLFCXYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H16N4O4
Molecular Weight340.339 g/mol
PurityTypically 95%
IUPAC Name5-(furan-2-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-tetrahydrocinnolin-6-yl)-isoxazole-3-carboxamide

The structure includes a furan ring and an isoxazole moiety which are known for their diverse biological activities.

Antitumor Activity

Research has shown that isoxazole derivatives possess notable antitumor properties. For instance, a study synthesized a series of isoxazole compounds and evaluated their antiproliferative activity against various human tumor cell lines. The most active derivatives exhibited mean IC(50) values indicating significant tumor selectivity . Although specific data on the compound is limited, its structural analogs suggest potential efficacy against cancer cells.

The mechanism by which isoxazoles exert their antitumor effects often involves disruption of cellular pathways critical for cancer cell survival and proliferation. Isoxazole compounds can interact with specific protein targets involved in cell cycle regulation and apoptosis .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using zebrafish embryos have been employed to determine the toxicological effects of various isoxazole derivatives. These studies measure mortality rates and teratogenic effects at varying concentrations . The compound's toxicity was assessed alongside others to establish a comparative safety profile.

Case Studies and Research Findings

  • Antiproliferative Effects : In a study evaluating novel 3,5-diaryl isoxazoles as anticancer agents, compounds were tested against prostate cancer cells (PC3) and non-tumorigenic cells (PNT1a). One particular derivative showed high selectivity comparable to established chemotherapeutics .
  • Synthesis and Evaluation : A series of benzamide derivatives containing isoxazole moieties were synthesized and tested for antifungal activity. Some compounds demonstrated better performance than the standard antifungal agent pyraclostrobin .
  • Zebrafish Embryo Toxicity : The acute toxicity of various compounds was evaluated using zebrafish embryos. For example, one compound showed an LC50 value indicating low toxicity at concentrations exceeding therapeutic levels .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C17H16N4O4C_{17}H_{16}N_{4}O_{4} with a molecular weight of approximately 340.339 g/mol. Its structure can be represented as follows:

IUPAC Name : 5-(furan-2-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Isoxazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

  • Study on Hepatocellular Carcinoma :
    • A derivative similar to this compound demonstrated significant cytotoxicity against Hep3B cells with an IC50 value indicating potent activity.
    • Treatment led to increased apoptosis rates compared to untreated controls.
  • Breast Cancer Research :
    • In studies focusing on MCF-7 cells, modifications in the isoxazole structure enhanced anticancer activity significantly.
    • Specific derivatives showed IC50 values ranging from 15.48 μg/ml to over 400 μg/ml against various cancer cell lines.

Cytotoxic Activity Overview

The following table summarizes the cytotoxic effects of isoxazole derivatives related to this compound:

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest
2aMCF-739.80Antioxidant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to three categories of analogs based on structural and functional motifs:

Isoxazole-Carboxamide Derivatives

Compound 3 from : Structure: Contains an isoxazole-carboxamide core linked to a thiazole and polyether chain. Key Differences: Lacks the cinnolinone system but includes a dimethylcarbamoyl group and a thiazole ring. Application: Designed as a potent ENL degrader for oncology, highlighting the role of isoxazole-carboxamides in targeted protein degradation .

9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i) from : Structure: Isoxazole fused to a xanthenone system. Key Differences: Replaces the cinnolinone with a xanthenone and includes an amino-methylisoxazole group. Data: Melting point (210–211°C), NMR/IR confirmation, and moderate yields (35–45%) in synthesis .

Furan-Containing Heterocycles

3-(1-Hydroxy naphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines (4–8) from : Structure: Pyrazoline cores with furan and naphthol substituents. Key Differences: Use pyrazoline instead of isoxazole and lack the cinnolinone system. Application: Evaluated for cerebroprotective activity, demonstrating furan’s versatility in CNS-targeted scaffolds .

Ranitidine-related compounds from and : Structure: Furylmethyl-thioethyl nitroacetamide derivatives. Key Differences: Focus on gastroprotective H2 antagonists rather than isoxazole-cinnolin hybrids. Data: Pharmacopeial standards emphasize purity and stability .

Cinnolinone Derivatives

Key Differences: Replace isoxazole with thiadiazole or tetrazole groups. Application: Antibacterial agents, underscoring cinnolin-like systems in drug design .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Isoxazole-cinnolinone 5-(Furan-2-yl), 2-methyl-3-oxo-cinnolin Hypothesized kinase inhibition
Compound 3 () Isoxazole-carboxamide Thiazole, polyether chain ENL degradation (oncology)
Pyrazolines 4–8 () Pyrazoline Furan-2-yl, naphthol Cerebroprotective
11i () Xanthenone-isoxazole Amino-methylisoxazole, methoxy Synthetic intermediate

Table 2: Physicochemical Properties (Selected Examples)

Compound Melting Point (°C) Yield (%) Spectral Confirmation
11i () 210–211 35–45 NMR, IR, MS
Pyrazolines 4–8 () 195–245 35–45 NMR, elemental analysis
Ranitidine-related () Pharmacopeial tests

Research Findings and Gaps

  • Synthesis: The target compound’s synthesis is unreported in the evidence, but analogous routes (e.g., coupling of preformed isoxazole-carboxamides with cinnolinone intermediates) could be inferred from methods in and .
  • Bioactivity: No direct data exist, though isoxazole-carboxamides () and cinnolinones () are associated with kinase inhibition and antibacterial activity, respectively.
  • Stability: Cinnolinone systems may face hydrolytic instability under acidic conditions, as seen in related β-lactams () .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(furan-2-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of isoxazole-3-carboxylic acid derivatives with furan-containing intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to link the isoxazole and hexahydrocinnolin moieties.
  • Heterocyclic ring assembly : Employ cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition) for the hexahydrocinnolin core .
  • Optimization : Control temperature (0–25°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hrs) to minimize side products. Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final structure with 1H^{1}\text{H} and 13C^{13}\text{C} NMR .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological Answer:

  • Derivative synthesis : Modify substituents on the furan (e.g., halogenation) and hexahydrocinnolin (e.g., alkylation at N-2) to assess steric/electronic effects .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50_{50} values with structural features.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the isoxazole carbonyl). Validate predictions via site-directed mutagenesis .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; aim for >95% purity .
  • Structural confirmation :
    • 1H^{1}\text{H} NMR: Identify furan protons (δ 6.3–7.4 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm).
    • 13C^{13}\text{C} NMR: Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the hexahydrocinnolin ring .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ ≈ 384.4 g/mol) .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C).
  • Orthogonal methods : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .
  • Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers. Apply statistical corrections (e.g., Benjamini-Hochberg) for multiple comparisons .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination after 48-hr exposure .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) using ATP-competitive substrates .

Advanced: Which computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model binding poses in ATP-binding pockets. Prioritize targets with high Glide scores (> −8 kcal/mol).
  • QSAR modeling : Train models (e.g., Random Forest) on derivatives’ logP, polar surface area, and IC50_{50} data to predict activity cliffs.
  • MD simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .

Basic: How can solubility and stability be optimized for in vivo studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Confirm via phase-solubility diagrams.
  • Stability testing : Incubate in PBS (pH 7.4) and plasma (37°C) for 24 hrs. Monitor degradation via LC-MS. Add antioxidants (e.g., ascorbic acid) if oxidation occurs .

Advanced: What strategies mitigate toxicity concerns during preclinical development?

Methodological Answer:

  • In silico toxicity prediction : Use Derek Nexus to flag structural alerts (e.g., mutagenic furan rings).
  • In vitro assays : Test mitochondrial toxicity (Seahorse XF Analyzer) and genotoxicity (Ames test).
  • Metabolite identification : Perform hepatocyte incubation with LC-HRMS to detect reactive intermediates. Modify labile groups (e.g., methyl substituents) to reduce bioactivation .

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